4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride
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Overview
Description
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-phenylethylamine and chloroacetic acid.
Reaction Steps: The reaction involves the formation of an intermediate thiazole ring through cyclization, followed by chloromethylation.
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial or anti-inflammatory activities. Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
4-(Chloromethyl)benzoyl chloride: A related compound with a benzoyl chloride group.
1-Chloro-4-(chloromethyl)benzene: Another chloromethylated benzene derivative.
2-(2-Phenylethyl)thiazole: A thiazole derivative without the chloromethyl group.
Uniqueness: 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVSMAPBUYXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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